Product packaging for 2-Bromonaphthalene-1-carboxylic acid(Cat. No.:CAS No. 17542-05-1)

2-Bromonaphthalene-1-carboxylic acid

Cat. No.: B175357
CAS No.: 17542-05-1
M. Wt: 251.08 g/mol
InChI Key: VWVUFWQRRWSXAE-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Core Structures in Chemical Research

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, is composed of two fused benzene (B151609) rings. alfa-chemistry.comwikipedia.org This structure results in a planar molecule with distinct aromatic properties. alfa-chemistry.com As the simplest polycyclic aromatic hydrocarbon, the study of naphthalene's structure and reactivity is fundamental to understanding more complex aromatic systems. vedantu.com The naphthalene core is a prevalent scaffold in a wide array of chemical compounds. Its derivatives are crucial intermediates in the production of dyes, pigments, surfactants, and polymers. alfa-chemistry.comvedantu.compharmaguideline.comgoogle.com For instance, naphthalene is the primary precursor for the industrial synthesis of phthalic anhydride (B1165640) and is used in the creation of carbaryl (B1668338) insecticides and nadoxolol, a beta-blocking agent. wikipedia.orgvedantu.compharmaguideline.com The reactivity of the naphthalene system, which is generally greater than that of benzene, allows for various chemical modifications, making it a versatile building block in chemical synthesis. vedantu.com

Overview of Halogenated Naphthalene Carboxylic Acids as Synthetic Intermediates

Halogenated naphthalene carboxylic acids are a class of compounds that feature both a halogen atom (such as bromine) and a carboxylic acid group attached to the naphthalene framework. This dual functionality makes them exceptionally valuable as synthetic intermediates. The carboxylic acid group serves as a handle for various transformations, including esterification, amidation, and reduction to an alcohol. The halogen atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, most notably through metal-catalyzed cross-coupling reactions. The synthesis of naphthalenecarboxylic acids often proceeds from the corresponding halogenated naphthalene derivatives, highlighting the close relationship between these functionalities. google.com These intermediates are instrumental in constructing more complex molecules for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Contextualization of 2-Bromonaphthalene-1-carboxylic Acid within Aromatic and Heterocyclic Chemistry

This compound is a specific example of a halogenated naphthalene carboxylic acid. Its structure consists of a naphthalene core substituted with a bromine atom at the C-2 position and a carboxylic acid group at the C-1 position. This particular arrangement of functional groups dictates its chemical reactivity and potential applications. It serves as a bifunctional building block, where the two different reactive sites can be addressed selectively to build elaborate molecular architectures. The study of this compound provides insight into the interplay of electronic and steric effects of adjacent substituents on a rigid aromatic scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrO2 B175357 2-Bromonaphthalene-1-carboxylic acid CAS No. 17542-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVUFWQRRWSXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594239
Record name 2-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17542-05-1
Record name 2-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromonaphthalene 1 Carboxylic Acid and Its Analogues

Direct Synthetic Routes to 2-Bromonaphthalene-1-carboxylic Acid

Direct synthesis focuses on the formation of the carboxylic acid moiety on a naphthalene (B1677914) ring that already contains the bromine substituent at the desired position.

This strategy involves the conversion of a carbon-bromine bond into a carbon-carbon bond through carboxylation, typically employing organometallic intermediates.

A classic and widely utilized method for the synthesis of carboxylic acids is the carboxylation of Grignard reagents. libretexts.orgucalgary.ca This process involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup. In the context of this compound synthesis, the precursor, 1,2-dibromonaphthalene, would first be converted to the corresponding Grignard reagent. The selective formation of the Grignard reagent at the 1-position is crucial and can be influenced by reaction conditions.

A study on the carboxylation of related organobromides via mechanochemical Grignard reactions with gaseous CO2 has demonstrated the feasibility of this approach, yielding aryl carboxylic acids in moderate to high yields. For instance, the carboxylation of 2-bromonaphthalene (B93597) under these conditions resulted in a 44% yield of 2-naphthoic acid. nih.gov This suggests that a similar approach starting from a suitable dibromonaphthalene could be a viable route.

Table 1: Examples of Grignard Carboxylation of Aryl Bromides

Aryl BromideProductYield (%)Reference
2-Bromonaphthalene2-Naphthoic acid44 nih.gov
BromobenzeneBenzoic acidNot specified ucalgary.ca
α-Bromonaphthaleneα-Naphthoic acid68-70 orgsyn.org

An alternative to the Grignard approach is the use of organolithium reagents. These reagents are generally more reactive than their Grignard counterparts and can be prepared through the reaction of an organic halide with an alkyllithium reagent, such as n-butyllithium, or via direct metalation. wikipedia.org For the synthesis of this compound, 1,2-dibromonaphthalene could be treated with n-butyllithium at low temperatures, followed by quenching with carbon dioxide. The higher reactivity of organolithiums often allows for the reaction to proceed under milder conditions or with substrates that are less reactive towards magnesium.

The synthesis of 1-naphthalenecarboxylic acid from 1-bromonaphthalene (B1665260) has been reported with a yield of up to 91% using butyllithium in dibutyl ether followed by the addition of solid CO2. google.com This high efficiency underscores the potential of organolithium-mediated carboxylation for the synthesis of naphthalene carboxylic acids. The procedure typically involves the slow addition of the alkyllithium reagent to the aryl bromide in an anhydrous solvent like THF or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.org After the formation of the aryllithium species, it is reacted with an excess of dry carbon dioxide.

Table 2: Organolithium-Mediated Carboxylation of Aryl Bromides

Aryl BromideReagentProductYield (%)Reference
1-Bromonaphthalenen-Butyllithium, CO21-Naphthalenecarboxylic acidup to 91 google.com
Methoxy-substituted aromatic bromidesn-Butyllithium, CO2Methoxy-substituted aromatic carboxylic acidsNot specified nih.gov

Recent advancements in organic synthesis have led to the development of transition metal-catalyzed carboxylation reactions that often proceed under milder conditions and with greater functional group tolerance. illinois.eduresearchgate.net These methods can circumvent the need for the pre-formation of stoichiometric organometallic reagents. iciq.org

Palladium-catalyzed carboxylation of aryl bromides using carbon dioxide as the C1 source has emerged as a powerful tool. acs.orgresearchgate.netnih.gov These reactions typically employ a palladium catalyst, a ligand, and a reducing agent. For instance, a system using Pd(dba)2/DPEPhos as the catalyst under mild conditions has been developed for the direct carbonylation of aryl bromides with CO2, affording a variety of aryl carboxylic acids in moderate to high yields. acs.orgresearchgate.netscispace.com A key advantage of this approach is the avoidance of highly toxic carbon monoxide. iciq.org

Molybdenum-based systems also offer an alternative for the carbonylation of aryl halides. organic-chemistry.org Molybdenum hexacarbonyl (Mo(CO)6) can serve as both a catalyst and a solid source of carbon monoxide, simplifying the experimental setup. organic-chemistry.org This method has been successfully applied to the synthesis of amides and esters from aryl halides. epa.govacs.org While direct carboxylation to the acid is also feasible, it often involves the use of nucleophiles in the reaction mixture. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Carboxylation of Aryl Halides

Catalyst SystemAryl HalideProduct TypeReference
Pd(dba)2/DPEPhosAryl BromidesAryl Carboxylic Acids acs.orgresearchgate.netscispace.com
Mo(CO)6Aryl HalidesAmides, Esters, Carboxylic Acids organic-chemistry.orgorganic-chemistry.org
Palladium CatalystAryl BromidesAryl Carboxylic Acids iciq.orgnih.gov

This synthetic strategy involves the introduction of a bromine atom onto a pre-existing naphthalene carboxylic acid skeleton. The regioselectivity of the bromination is governed by the directing effects of the substituents on the naphthalene ring.

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. docbrown.info In the case of 1-naphthalenecarboxylic acid, the carboxylic acid group is a deactivating group and a meta-director. However, in naphthalene systems, the regiochemical outcome is also strongly influenced by the inherent reactivity of the α- and β-positions. The α-position (positions 1, 4, 5, and 8) is generally more reactive towards electrophilic substitution than the β-position (positions 2, 3, 6, and 7) due to the greater stabilization of the carbocation intermediate. youtube.com

The direct bromination of 1-naphthoic acid would be expected to yield a mixture of isomers, with substitution occurring at positions 5 and 8, and to a lesser extent, at other positions. The synthesis of 8-bromo-1-naphthoic acid has been achieved through the bromination of 1-naphthoic acid, highlighting the feasibility of this general approach. chemicalbook.comontosight.ai To achieve the desired 2-bromo-1-naphthalenecarboxylic acid, the directing effects would need to be carefully controlled, possibly through the use of specific catalysts or blocking groups, though this is a less direct route.

A variety of brominating agents can be employed, including molecular bromine (Br2) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS). google.com The reaction conditions, such as solvent and temperature, can also influence the product distribution. For instance, the bromination of phenols and their ethers has been achieved under mild conditions using a PIDA–AlBr3 system. nih.gov

Table 4: Examples of Electrophilic Bromination of Naphthalene Derivatives

SubstrateBrominating AgentProductReference
1-Naphthoic AcidBromine8-Bromo-1-naphthoic acid chemicalbook.comontosight.ai
1,8-Naphthalic acid di-alkali metal saltAlkali metal bromide/hypohalite4-Bromo-1,8-naphthalic acid anhydride (B1165640) google.com
β-NaphtholBromine in acetic acid6-Bromo-2-naphthol orgsyn.org

Bromination of Naphthalene Carboxylic Acid Derivatives

Selective Bromination Techniques

Direct and selective bromination of the naphthalene nucleus is a critical step in the synthesis of many brominated naphthalene derivatives. The regioselectivity of electrophilic bromination on a naphthalene ring is highly influenced by the directing effects of existing substituents. For a naphthalene ring substituted with an electron-withdrawing group like a carboxylic acid at the 1-position, electrophilic attack is generally directed to the 5- and 8-positions of the unsubstituted ring. Therefore, achieving direct bromination at the 2-position is challenging and often requires alternative strategies or specific catalysts that can override the inherent directing effects.

However, selective bromination can be achieved on activated naphthalene systems or by using specific brominating agents and conditions. For instance, the bromination of naphthalene itself can yield a mixture of products, but conditions can be optimized to favor certain isomers. The reaction of naphthalene with stoichiometric quantities of bromine in methylene chloride at low temperatures (-50°C to -30°C) can smoothly afford 1,4-dibromonaphthalene. researchgate.net Other common reagents used for the bromination of naphthalenes include N-bromosuccinimide (NBS) and dioxane dibromide. researchgate.net

Given the difficulty of direct selective bromination on naphthalene-1-carboxylic acid to yield the 2-bromo isomer, a more common strategy involves the bromination of a precursor molecule where the directing groups favor 2-position substitution, followed by conversion of that directing group into a carboxylic acid.

Bromination MethodReagent(s)ConditionsProduct(s)Yield
Electrophilic BrominationBr₂ in CH₂Cl₂-30°C to -50°C1,4-Dibromonaphthalene90% researchgate.net
PhotobrominationBr₂ in CCl₄Reflux (77°C)1,5-Dibromonaphthalene80% researchgate.net
Clay-Catalyzed BrominationBr₂ over KSF clay25°C1,4,6-Tribromonaphthalene66% cardiff.ac.uk

Conversion of Other Functional Groups to Carboxylic Acid Moiety

A highly effective strategy for synthesizing this compound involves introducing the carboxylic acid group onto the 2-bromonaphthalene scaffold. This can be accomplished through methods such as the oxidation of a corresponding aldehyde or alkyl group, or the hydrolysis of a nitrile precursor.

The oxidation of a 1-aldehyde or 1-alkyl group on a 2-bromonaphthalene ring is a direct route to the desired carboxylic acid. 2-Bromo-1-naphthaldehyde serves as a key intermediate for this transformation. This aldehyde can be synthesized and then subjected to standard oxidation conditions to yield this compound. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromic acid (Jones reagent), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the tolerance of other functional groups in the molecule.

The hydrolysis of a nitrile (cyanide) group is a classic and reliable method for the preparation of carboxylic acids. The synthesis of this compound can be achieved by first preparing 1-cyano-2-bromonaphthalene and then hydrolyzing the nitrile group under acidic or basic conditions.

One route to the nitrile precursor involves the reaction of 2-bromonaphthalene with cuprous cyanide (CuCN) in a solvent like N-methylpyrrolidone. sigmaaldrich.com Another powerful method is the conversion of 2-bromonaphthalene into a Grignard reagent, followed by reaction with carbon dioxide. This carboxylation reaction directly yields the magnesium salt of the carboxylic acid, which upon acidic workup gives the final product. For instance, 2-naphthalenecarboxylic acid can be synthesized from 2-bromonaphthalene by converting it to the Grignard reagent and treating the ether solution with carbon dioxide at -20°C, resulting in a 42% yield. google.com Similarly, 1-naphthalenecarboxylic acid can be prepared from 1-bromonaphthalene via the Grignard reagent with a 90% yield. google.com

PrecursorReagent(s)MethodProductYield
2-Bromonaphthalene1. Mg, Ether; 2. CO₂Grignard Carboxylation2-Naphthalenecarboxylic acid42% google.com
2-BromonaphthaleneKCN, CuCN-Cu°Cyanidation2-Naphthonitrile (then hydrolysis)14% (for acid) google.com

Synthesis of Key Bromonaphthalene Precursors for this compound Derivation

The availability of suitable starting materials is fundamental to the successful synthesis of this compound. The primary precursors are 2-bromonaphthalene itself and various substituted naphthols which can be readily converted to their bromo-derivatives.

2-Bromonaphthalene is a crucial starting material. Several methods exist for its preparation. A common laboratory-scale synthesis involves the treatment of β-naphthol (2-naphthol) with a brominating agent. One established procedure uses triphenylphosphine and bromine in acetonitrile. orgsyn.org In this reaction, β-naphthol is added to a pre-formed solution of triphenylphosphine dibromide and heated, ultimately affording 2-bromonaphthalene in good yields (70-86%). orgsyn.org

Another classic approach is the Sandmeyer reaction, starting from 2-naphthylamine (2-aminonaphthalene). acs.org The amino group is diazotized with nitrous acid, and the resulting diazonium salt is treated with a copper(I) bromide solution to introduce the bromine atom. A variation of this involves treating the diazonium salt with mercuric bromide to form a complex, which is then heated with sodium bromide to yield 2-bromonaphthalene in yields of 53-65%. acs.org

Starting MaterialReagent(s)ConditionsYield
β-NaphtholTriphenylphosphine, Br₂, Acetonitrile60-70°C, then 340°C70-86% orgsyn.org
2-Naphthylamine1. NaNO₂, H⁺; 2. HgBr₂, NaBrDiazotization, then heating53-65% acs.org

Substituted naphthols are versatile precursors for a wide range of naphthalene derivatives, including brominated species. researchgate.netresearchgate.net The naphthol skeleton can be constructed through various modern synthetic methodologies. researchgate.net

One powerful method is the electrophilic cyclization of alkynes. nih.govacs.org Arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization when treated with an electrophilic halogen source like bromine (Br₂) or N-bromosuccinimide (NBS), leading to the formation of substituted naphthalenes and naphthols under mild conditions. nih.gov Another approach involves the manganese-mediated reaction of β-keto esters and terminal alkynes, which proceeds via a tandem radical cyclization to form polysubstituted α-naphthols. researchgate.net These methods provide access to a diverse array of substituted naphthols that can subsequently be brominated or otherwise functionalized. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Naphthalene Functionalization

Transition metal catalysis has become an indispensable tool in modern organic synthesis, providing efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org For naphthalene derivatives like this compound, the bromine atom acts as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are valued for their broad functional group tolerance and are instrumental in constructing complex molecular architectures.

Key coupling reactions applicable to the functionalization of the this compound scaffold include:

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an aryl halide. libretexts.org It is a robust method for forming C-C bonds and can be used to introduce various aryl or vinyl substituents at the 2-position of the naphthalene ring. researchgate.netlookchem.com The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the final product. libretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This method is effective for introducing vinyl groups onto the naphthalene core, which can serve as a precursor for further synthetic transformations. rsc.orgrsc.orgnih.gov The catalytic cycle involves oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.org

Buchwald-Hartwig Amination : This reaction is a cornerstone for C-N bond formation, coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org It allows for the direct introduction of primary or secondary amines at the 2-position of the naphthalene scaffold, a crucial transformation for synthesizing a wide range of biologically active molecules and functional materials. nih.govacs.org The mechanism involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination. wikipedia.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is the premier method for installing alkynyl groups, providing a gateway to further functionalization or the synthesis of conjugated systems. acs.orgnih.gov

These reactions collectively provide a powerful toolkit for modifying the this compound structure, enabling the synthesis of a diverse library of derivatives.

Reaction NameCoupling PartnersCatalyst SystemBond FormedApplication to this compound
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid + Aryl HalidePalladium Catalyst & BaseC(sp²)–C(sp²) / C(sp²)–C(sp)Substitution of bromine with various aryl or vinyl groups. researchgate.net
Heck Reaction Alkene + Aryl HalidePalladium Catalyst & BaseC(sp²)–C(sp²) (vinyl)Introduction of a vinyl substituent at the bromine-bearing position. rsc.org
Buchwald-Hartwig Amination Amine + Aryl HalidePalladium Catalyst & BaseC(sp²)–NDirect introduction of primary or secondary amine functionalities. wikipedia.orgnih.gov
Sonogashira Coupling Terminal Alkyne + Aryl HalidePalladium & Copper(I) Catalysts & BaseC(sp²)–C(sp)Installation of an alkynyl group at the 2-position. wikipedia.orglibretexts.org

Aryne Chemistry in Naphthalene Synthesis

Aryne chemistry offers a complementary and powerful strategy for the synthesis of highly substituted aromatic compounds, including naphthalenes. rsc.org Naphthynes, the highly reactive intermediates derived from the naphthalene ring, can be generated from precursors like ortho-silyl aryl triflates or dihalo-naphthalenes. nih.govacs.org Once formed, these intermediates readily engage in a variety of transformations. nih.govnih.gov

Key applications of naphthyne chemistry include:

Cycloaddition Reactions : Naphthynes are excellent dienophiles and dipolarophiles. They can participate in [4+2] cycloadditions (Diels-Alder reactions) with dienes or 1,3-dipolar cycloadditions, providing rapid access to complex, polycyclic, and heterocyclic systems fused to the naphthalene core. nih.govorganic-chemistry.org This approach is particularly valuable for constructing intricate molecular scaffolds. oup.com

Nucleophilic Addition : A wide array of nucleophiles can add to the strained triple bond of the naphthyne intermediate. researchgate.netnih.gov This allows for the introduction of diverse functional groups onto the naphthalene ring. The regioselectivity of the addition can often be controlled by the substitution pattern of the naphthyne precursor, enabling the synthesis of specific isomers that may be difficult to access through other methods.

Aryne chemistry provides a unique method for either constructing the naphthalene skeleton itself through cascade reactions or for functionalizing a pre-existing naphthalene ring in ways not easily achievable by standard methods. nih.govacs.org For instance, generating a naphthyne from a suitable precursor could allow for the introduction of substituents adjacent to existing functional groups, opening up novel synthetic pathways for complex analogues of this compound. oup.com

Reaction TypeTrapping AgentProduct TypeSynthetic Utility for Naphthalene Scaffolds
[4+2] Cycloaddition Dienes (e.g., Furan, Cyclopentadiene)Polycyclic Aromatic CompoundsRapid assembly of complex, fused-ring systems. nih.gov
[3+2] Cycloaddition 1,3-Dipoles (e.g., Azides, Ylides)Fused Heterocyclic CompoundsSynthesis of novel heterocyclic structures attached to the naphthalene core. organic-chemistry.org
Nucleophilic Addition Amines, Thiolates, Carbanions, etc.Functionalized NaphthalenesIntroduction of a wide range of functional groups at specific positions. researchgate.net

Mechanistic Investigations and Reactivity Profiles of 2 Bromonaphthalene 1 Carboxylic Acid

Reactions Involving the Bromine Moiety

The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for transformations that build molecular complexity, primarily through the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions with Formation of Carbon-Carbon Bonds (e.g., C(sp²)–C(sp²), C(sp³)–C(sp²))

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromo-naphthalene scaffold is a common substrate for such transformations. nih.govbohrium.com The Suzuki-Miyaura coupling, in particular, is widely used to create biaryl structures by coupling an organohalide with an organoboron species. wikipedia.org

The general mechanism for the Suzuki reaction involves three key steps:

Oxidative Addition : A low-valent palladium(0) catalyst reacts with the aryl halide (2-bromonaphthalene-1-carboxylic acid) to form a palladium(II) intermediate.

Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

While direct examples for this compound are specific, the reactivity is well-established for closely related bromo-naphthalene structures. For instance, palladium-catalyzed Suzuki-Miyaura reactions are routinely performed on bromo-naphthalene precursors to generate diverse chemical libraries. nih.govbohrium.com These reactions effectively couple the naphthalene core with various aryl and vinyl boronic acids. organic-chemistry.org The choice of palladium catalyst, ligands, base, and solvent system is crucial for optimizing reaction efficiency and can be adapted for substrates with different electronic and steric properties. wikipedia.orgysu.ammdpi.com Copper catalysis can also be employed as a cooperative system with palladium to enhance the coupling of aryl bromides. nih.gov

Table 1: Key Steps in Suzuki-Miyaura Cross-Coupling

Step Description Reactants Products
1. Oxidative Addition Insertion of Pd(0) into the Carbon-Bromine bond. Ar-Br, Pd(0) catalyst Ar-Pd(II)-Br
2. Transmetalation Transfer of an organic group from a boronic acid to the Pd center. Ar-Pd(II)-Br, R-B(OH)₂, Base Ar-Pd(II)-R
3. Reductive Elimination Formation of the new C-C bond and regeneration of the catalyst. Ar-Pd(II)-R Ar-R, Pd(0) catalyst

This table outlines the generalized catalytic cycle for the Suzuki-Miyaura reaction, applicable to substrates like this compound.

Nucleophilic Aromatic Substitution Reactions

Aryl halides like this compound can undergo nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. Unlike aliphatic SN1 and SN2 reactions, the SNAr mechanism is viable for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. lumenlearning.com The carboxylic acid group at the C1 position, especially in its deprotonated carboxylate form, acts as an activating group for nucleophilic attack at the C2 position.

The reaction typically proceeds via a two-step addition-elimination mechanism: dalalinstitute.com

Addition : The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.com The negative charge is delocalized across the aromatic system and is stabilized by the ortho-carboxylic group.

Elimination : The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

The presence of the carboxylate group adjacent to the halogen is often crucial for this type of reactivity. Copper-catalyzed reactions of aromatic bromo-carboxylates with various carbanions have been shown to yield substitution products, highlighting the role of the ortho-carboxylate in facilitating the displacement of the bromine. electronicsandbooks.com This process requires the assistance of the suitably positioned carboxylate-salt substituent, as similar aryl halides lacking this group are ineffective. electronicsandbooks.com The order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is inverse to the trend in SN2 reactions, because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com

Radical Processes and Electron Transfer Mechanisms

The carbon-bromine bond in this compound can also be cleaved through radical pathways, often initiated by electron transfer or photochemistry. The electroreductive cleavage of the C-Br bond in aromatic halides is a well-studied process. mdpi.com For a related compound, 1-bromo-2-methylnaphthalene, studies have shown that one-electron reduction yields a transient radical anion. mdpi.com This is followed by the cleavage of the C-Br bond to form a bromide anion and an aryl radical. mdpi.com This stepwise dissociation mechanism, initiated by electron transfer, is a common pathway for aromatic halides. mdpi.com

Such radical processes can be harnessed for synthesis. For example, photobromination of naphthalenes can occur via radical mechanisms. rsc.org Light can be used to trigger the homolytic cleavage of bromine (Br₂), forming highly reactive bromine radicals that can participate in substitution reactions. researchoutreach.org While less common than palladium-catalyzed methods, radical reactions offer an alternative pathway for functionalizing the naphthalene core. The formation of the aryl radical from this compound could be followed by trapping with various radical acceptors to form new bonds.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, readily participating in classic transformations such as decarboxylation, amidation, and esterification.

Decarboxylation Pathways, including Oxidative Decarboxylation

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While thermal decarboxylation of aromatic carboxylic acids is generally difficult, it can be achieved under specific conditions. The most common mechanism for thermal decarboxylation involves a cyclic six-membered transition state, which requires a carbonyl group at the β-position to the carboxylic acid, a feature not present in this compound. masterorganicchemistry.comlibretexts.org

Therefore, alternative pathways are required. These include:

Oxidative Decarboxylation : This process can be facilitated by various reagents. For instance, hypervalent iodine reagents can promote the oxidative decarboxylation of 2-aryl carboxylic acids. organic-chemistry.org Metal-catalyzed methods, such as those using copper, can also achieve oxidative decarboxylation where molecular oxygen serves as the terminal oxidant. organic-chemistry.org

Radical Decarboxylation : Reactions like the Hunsdiecker reaction involve the conversion of the carboxylic acid to a silver salt, which then reacts with bromine to form an aryl bromide via a radical intermediate. libretexts.org More modern approaches utilize photoredox catalysis, where a photocatalyst, upon excitation by visible light, can oxidize a carboxylate to a carboxy radical, which rapidly loses CO₂ to generate an aryl radical. organic-chemistry.orgprinceton.edu This radical can then be intercepted to form new bonds, effectively coupling decarboxylation with a subsequent reaction.

Amidation and Esterification Reactions

Amidation and esterification are fundamental transformations of the carboxylic acid group.

Esterification is typically achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). jackwestin.com The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. jackwestin.com

Amidation involves the reaction of the carboxylic acid with an amine. This direct reaction is often challenging because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, several strategies are employed:

High-Temperature Condensation : Heating the ammonium (B1175870) carboxylate salt above 100 °C can drive off water and form the amide, though the harsh conditions limit its use. libretexts.org

Coupling Reagents : The most common method involves the use of activating agents or coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC). DCC converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine to form the amide bond under milder conditions. libretexts.org

Catalytic Methods : Modern methods utilize catalysts, such as boric acid, to directly form amide bonds from carboxylic acids and amines, offering a greener alternative to traditional coupling reagents. rsc.org

These well-established protocols are applicable to this compound for the synthesis of its corresponding esters and amides, which can serve as important intermediates in various fields. thieme-connect.demdpi.comlibretexts.orgresearchgate.net

Table 2: Summary of Functional Group Reactivity

Functional Group Reaction Type Key Features
Bromine Moiety Cross-Coupling Pd-catalyzed (e.g., Suzuki); forms C-C bonds.
Nucleophilic Aromatic Substitution Requires activating group (ortho-COOH); Addition-elimination mechanism.
Radical Processes Initiated by electron transfer or light; forms an aryl radical intermediate.
Carboxylic Acid Moiety Decarboxylation Requires specific conditions (e.g., oxidative, photoredox) as it lacks a β-carbonyl.
Esterification Fischer esterification with alcohol and acid catalyst.
Amidation Requires coupling agents (e.g., DCC) or catalytic methods to overcome salt formation.

Alpha-Functionalization of Carboxylic Acids

The functionalization of the alpha-carbon (α-carbon) of carboxylic acids is a fundamental transformation in organic synthesis. For this compound, the presence of an α-hydrogen, while not immediately obvious from its name, would be a prerequisite for typical α-functionalization reactions. These reactions generally proceed through the formation of an enol or enolate intermediate. masterorganicchemistry.comlibretexts.org

The classic method for α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orglibretexts.org This reaction involves treating a carboxylic acid that possesses at least one α-hydrogen with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgkhanacademy.org The reaction proceeds by first converting the carboxylic acid to an acyl bromide. libretexts.orglibretexts.org This intermediate more readily enolizes than the parent carboxylic acid. libretexts.orglibretexts.org The resulting enol then reacts with bromine at the α-position. libretexts.org A subsequent hydrolysis step regenerates the carboxylic acid, now brominated at the alpha position. libretexts.org

It is important to note that direct α-bromination of carboxylic acids with Br₂ alone is generally not effective because the carboxylic acid proton is more acidic than the α-hydrogen, preventing sufficient enolization. libretexts.org The formation of the acyl bromide is crucial for the reaction to proceed. libretexts.org

The resulting α-halo carboxylic acids are valuable synthetic intermediates. libretexts.org The halogen at the α-position is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a variety of functional groups. libretexts.orglibretexts.org The proximity of the electron-withdrawing carbonyl group enhances the reactivity of the α-carbon towards nucleophiles. libretexts.org

Table 1: Key Aspects of Alpha-Functionalization of Carboxylic Acids

Reaction TypeReagentsKey IntermediateProduct
Hell-Volhard-ZelinskyBr₂, PBr₃Acyl bromide enolα-Bromo carboxylic acid
Nucleophilic SubstitutionNucleophile (e.g., CN⁻, OH⁻, NH₃)-α-Substituted carboxylic acid

Tandem and Domino Processes Involving Multiple Reactive Sites

The structure of this compound, featuring a carboxylic acid group, a bromine substituent, and an aromatic naphthalene core, presents multiple reactive sites that can potentially engage in tandem or domino reactions. These reaction sequences, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov

While specific tandem or domino reactions involving this compound are not extensively documented, the reactivity of its constituent functional groups suggests several possibilities. For instance, the carboxylic acid could direct reactions to other parts of the molecule.

Furthermore, the naphthalene ring system itself can participate in cyclization and addition reactions. Domino reactions have been developed for the synthesis of complex polycyclic aromatic compounds, including naphthalene and quinoline (B57606) derivatives, often starting from simpler precursors. nih.gov For example, tandem reactions of 2-alkynylbenzonitriles can lead to the formation of 1-aminonaphthalene-2-carboxylates. rsc.org Also, Brønsted acid-catalyzed tandem reactions of 1,4-enediones with 2-naphthols have been shown to produce 2-furylmethylnaphthalenes. researchgate.net

The interplay between the carboxylic acid, the bromine atom, and the naphthalene core could be exploited in designing novel tandem processes. For example, an initial reaction at the carboxylic acid or the bromine could trigger a subsequent cyclization or functionalization on the naphthalene ring. The development of such processes often relies on careful selection of catalysts and reaction conditions to control the sequence of events. Multifunctional catalysts, which can promote different reaction steps, are particularly valuable in this context. nih.gov

Table 2: Potential Reactive Sites in this compound for Tandem/Domino Reactions

Reactive SitePotential Reactions
Carboxylic AcidDecarboxylation, Esterification, Amidation, Directing group for C-H activation
Bromo SubstituentCross-coupling reactions (e.g., Suzuki, Heck), Grignard formation
Naphthalene CoreElectrophilic aromatic substitution, Cyclization, Addition reactions

Stereochemical Aspects of Transformations (if applicable)

The stereochemical outcomes of reactions involving this compound become relevant when a chiral center is introduced into the molecule. While this compound itself is achiral, many of its potential transformations can lead to the formation of chiral products.

For instance, if a reaction were to occur at a prochiral center, such as the hypothetical α-carbon if it were substituted, the formation of a racemic mixture of enantiomers would be expected unless a chiral reagent or catalyst is employed. libretexts.org The Hell-Volhard-Zelinsky reaction, for example, proceeds through an enol intermediate, which is planar, leading to a racemic mixture if the α-carbon becomes a stereocenter. libretexts.org

A key strategy for obtaining enantiomerically pure compounds is through chiral resolution. libretexts.orglibretexts.org This process involves reacting a racemic mixture, such as a racemic carboxylic acid, with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.orglibretexts.org Once separated, the chiral resolving agent can be removed to yield the individual enantiomers of the original compound. libretexts.org Common resolving agents for carboxylic acids are naturally occurring chiral bases like brucine, strychnine, and quinine, or synthetic chiral amines. libretexts.org Alternatively, a racemic carboxylic acid can be converted into diastereomeric esters by reaction with a chiral alcohol, such as L-menthol, which can then be separated. beilstein-journals.org

Table 3: Strategies for Stereocontrol in Transformations of Carboxylic Acids

StrategyDescriptionExample
Chiral ResolutionSeparation of a racemic mixture into enantiomers via the formation of diastereomers. libretexts.orglibretexts.orgReaction with a chiral amine or alcohol to form diastereomeric salts or esters, followed by separation. libretexts.orgbeilstein-journals.org
Asymmetric SynthesisUse of a chiral catalyst or auxiliary to selectively produce one enantiomer. tcichemicals.comEnantioselective reactions catalyzed by chiral metal complexes or organocatalysts. sciencedaily.comyoutube.com

Formation of Esters and Amides for Diverse Applications

The carboxylic acid group is a cornerstone functional group in organic synthesis, readily undergoing conversion to a variety of derivatives, most notably esters and amides. enamine.net These reactions typically proceed via activation of the carboxyl group, followed by nucleophilic attack by an alcohol or amine. libretexts.orgjackwestin.com

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. jackwestin.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol. jackwestin.com The methyl ester of a related compound, 3-bromo-naphthalene-1-carboxylic acid, is noted for its enhanced solubility and reactivity, making it suitable for a wide range of applications. chemimpex.com Esterification is not only a method for protection or solubilization but also a key step in the synthesis of polyesters, which are formed from the reaction of dicarboxylic acids and diols. libretexts.org

Amidation: Amide synthesis from this compound follows similar principles. Direct reaction with an amine is possible but often requires high temperatures to drive off the water byproduct. mdpi.com More commonly, coupling agents are employed to facilitate the reaction under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used to promote amide bond formation. thermofisher.com The resulting amides are crucial intermediates. For instance, in the context of C-H activation studies on naphthoic acids, the formation of specific amides (e.g., dimethylamide and dicyclohexyl amide) was shown to direct the regioselectivity of subsequent arylation reactions. researchgate.net

The table below summarizes common methods for the formation of esters and amides from a generic carboxylic acid, which are applicable to this compound.

DerivativeReagent(s)Reaction Name/TypeKey Features
EsterAlcohol (ROH), Acid Catalyst (e.g., H₂SO₄)Fischer EsterificationReversible reaction; often requires excess alcohol or removal of water. libretexts.orgjackwestin.com
EsterThionyl Chloride (SOCl₂) then Alcohol (ROH)Acyl Chloride Formation followed by Nucleophilic SubstitutionHighly reactive intermediate; reaction is generally irreversible.
EsterAlkyl Halide, BaseWilliamson Ether Synthesis (variant for esters)Useful for specific ester preparations.
AmideAmine (RNH₂), High TemperatureThermal AmidationDirect method, but can require harsh conditions; water is a byproduct. mdpi.com
AmideAmine (RNH₂), Coupling Agent (e.g., DCC, HBTU)-Coupled AmidationMild conditions; widely used in peptide synthesis and complex molecule synthesis. thermofisher.combiosynth.com
AmideThionyl Chloride (SOCl₂) then Amine (RNH₂)Acyl Chloride Formation followed by Nucleophilic SubstitutionA common and effective method for amide synthesis.

Development of Naphthalene Derivatives for Material Science and Chemical Biology

Naphthalene derivatives are fundamental building blocks in both material science and chemical biology due to their unique electronic and photophysical properties. chemimpex.comchemimpex.com

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. nih.gov They are of significant interest in material science for their applications in organic electronics. Naphthalene derivatives are logical starting points for the synthesis of larger, more complex PAHs. The bromine atom on this compound is particularly useful for this purpose, as it can participate in carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, to extend the aromatic system. For example, coupling two molecules of a bromonaphthalene derivative can lead to the formation of a binaphthalene structure, which is a core component of more extended systems like perylene. sciencemadness.org While direct bromination of naphthalene often yields a mixture of isomers, using a pre-functionalized starting material like this compound allows for more controlled and regioselective synthesis of specific PAH structures. orgsyn.org

In both material science and chemical biology, this compound serves as a versatile building block. chemimpex.com Its structure allows for diverse functionalization, making it a valuable intermediate in the development of dyes, high-performance materials, and therapeutic agents. chemimpex.comchemimpex.com The naphthalene ring itself is found in numerous drug molecules and can improve the metabolic stability and pharmacological properties of active compounds. nih.govnih.gov The bromine atom facilitates cross-coupling and nucleophilic substitution reactions, while the carboxylic acid can be converted into esters, amides, or other functional groups, providing multiple handles for constructing complex molecular architectures. chemimpex.comchemimpex.com

Strategies for Site-Selective Functionalization and C-H Activation

The functionalization of naphthalene derivatives presents a regioselectivity challenge due to the presence of multiple C-H bonds with similar reactivity. researchgate.netresearchgate.net Directing group strategies are often employed to control the position of new functional groups. researchgate.net

The carboxylic acid (or its amide derivative) on the C1 position of the naphthalene ring can act as a directing group to guide transition metal catalysts to specific C-H bonds. Research has shown that the functionalization of 1-naphthoic acids can be selectively directed to different positions. For example, palladium-catalyzed C4 arylation of 1-naphthamides has been achieved with high regioselectivity. researchgate.net Interestingly, by changing the amide directing group, the selectivity could be switched to the C7 position under identical conditions. researchgate.net

Furthermore, ruthenium-catalyzed reactions have enabled the meta-C-H alkylation of aromatic carboxylic acids, which corresponds to the C5 position of 1-naphthoic acids. dntb.gov.ua Enzymatic C-H activation has also emerged as a tool for the transformation of aryl compounds. nih.gov These advanced strategies for site-selective C-H activation are crucial for efficiently synthesizing polysubstituted naphthalene derivatives, which would otherwise require lengthy and complex multi-step syntheses. researchgate.net

The table below outlines different catalytic systems and their site-selectivity for the functionalization of 1-naphthoic acid derivatives.

Catalyst SystemDirecting GroupPosition FunctionalizedType of Functionalization
Palladium (Pd)Specific AmidesC4Arylation researchgate.net
Palladium (Pd)Different AmidesC7Arylation researchgate.net
Ruthenium (Ru)CarboxylateC5Alkylation dntb.gov.ua
Rhodium (Rh)Phosphineperi-position (C8)Arylation researchgate.net

Conclusion

2-Bromonaphthalene-1-carboxylic acid is a significant compound in the field of organic synthesis. Its naphthalene (B1677914) core, substituted with both a carboxylic acid and a bromine atom, provides two distinct points for chemical modification. This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules, contributing to advancements in materials science, medicinal chemistry, and catalysis. While specific synthetic applications are not broadly documented in readily available literature, its structural features position it as a potent tool for synthetic chemists.

Advanced Spectroscopic and Computational Characterization of 2 Bromonaphthalene 1 Carboxylic Acid and Its Analogs

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

DFT has emerged as a predominant computational approach for studying naphthalene (B1677914) derivatives, offering a balance between accuracy and computational cost. These theoretical studies provide a microscopic understanding of the molecular properties that govern the macroscopic behavior of these compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and its ability to participate in electronic transitions.

For analogs like 9-fluorenone-2-carboxylic acid, the HOMO and LUMO energies have been calculated to understand intramolecular electronic interactions. nih.gov In a study on a substituted isoindole synthesized from methyl anthranilate, DFT studies revealed that the HOMO is located over the substituted aromatic ring, while the LUMO is predominantly found over the indole (B1671886) side. nih.gov This separation of frontier orbitals indicates the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

The HOMO-LUMO gap is a key parameter derived from these calculations. A larger gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, in the analysis of 2-amino-5-nitropyridinium nitrate (B79036) (2A5NPN), a large HOMO-LUMO gap was indicative of good chemical stability. researchgate.net These computational insights are fundamental to understanding the electronic behavior and potential applications of these compounds in areas like organic electronics.

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis of Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
9-Fluorenone-2-carboxylic acidData not availableData not availableData not available nih.gov
Substituted IsoindoleQualitative descriptionQualitative descriptionNot specified nih.gov
2-Amino-5-nitropyridinium nitrateNot specifiedNot specifiedIndicates good stability researchgate.net

Note: Specific energy values for 2-bromonaphthalene-1-carboxylic acid were not available in the searched literature. The table presents data for analogous compounds to illustrate the application of this analysis.

Computational methods, particularly DFT, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. For instance, in the study of 2-naphthoic acid and 6-bromo-2-naphthoic acid, geometry optimization was performed using the B3LYP functional and the 6-311+G** basis set. nih.gov Similarly, the geometry of 2-naphthylacetic acid was optimized using DFT-B3LYP techniques with a 6-311++G(d,2p) basis set, and the results showed significant agreement with experimental data. pnu.edu.ua

Conformational analysis is particularly important for molecules with rotatable bonds, such as the carboxylic acid group attached to the naphthalene ring. The orientation of the carboxyl group relative to the naphthalene core can significantly influence the molecule's properties. In many cases, computational studies have explored different possible conformers to identify the most stable one.

Table 2: Computational Methods for Geometry Optimization

CompoundMethodBasis SetReference
2-Naphthoic acidDFT/B3LYP6-311+G nih.gov
6-Bromo-2-naphthoic acidDFT/B3LYP6-311+G nih.gov
2-Naphthylacetic acidDFT/B3LYP6-311++G(d,2p) pnu.edu.ua
9-Fluorenone-2-carboxylic acidDFT/B3LYP6-31G(d,p) nih.gov

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule at its optimized geometry, researchers can correlate the computed frequencies with the bands observed in experimental spectra. This approach provides a detailed understanding of the molecular vibrations corresponding to specific structural features.

For 2-naphthoic acid and its bromo-substituted analog, 6-bromo-2-naphthoic acid, fundamental vibrational frequencies were calculated using DFT with the B3LYP method and a 6-311+G** basis set. nih.gov The calculated spectra were then compared with experimental solid-phase mid-FTIR and FT-Raman spectra, showing good agreement and allowing for a detailed interpretation of the vibrational modes. nih.gov In a similar study on 9-fluorenone-2-carboxylic acid, DFT calculations were used to perform a comprehensive analysis of the FTIR and FT-Raman spectra. nih.gov

Potential Energy Distribution (PED) analysis is often used in conjunction with vibrational frequency calculations to provide a quantitative description of the contribution of different internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. For example, in the analysis of 2-thiophene carboxylic acid, a PED analysis was performed to assign the vibrational fundamental frequencies. iosrjournals.org This level of detail is crucial for accurately understanding the nature of the observed spectral bands.

The characteristic C=O stretching frequency of the carboxylic acid group, typically observed in the range of 1690–1750 cm⁻¹, is a key focus in these studies. nih.gov DFT calculations can predict this frequency with a high degree of accuracy, aiding in the identification and characterization of these compounds.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and to understand charge delocalization and intramolecular interactions. It provides a picture of the bonding in terms of localized orbitals and can quantify the stabilizing effects of electron delocalization.

NBO analysis has been applied to various analogs of this compound to gain insights into their electronic structure. For instance, in the study of 9-fluorenone-2-carboxylic acid, a complete NBO analysis was carried out to investigate intramolecular electronic interactions and their stabilization energies. nih.govresearchgate.net Similarly, for 4-bromo-2-fluoro anisole, NBO analysis at the DFT level was used to explain charge delocalization within the molecule. researchgate.net The stability of 2-bromoacetylnaphthalene has also been analyzed using NBO analysis. researchgate.net

This type of analysis can reveal important information about how substituents, such as the bromine atom and the carboxylic acid group, influence the electronic environment of the naphthalene ring system.

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. As mentioned previously, the calculation of vibrational frequencies allows for the prediction of IR and Raman spectra. For 2-naphthoic acid and 6-bromo-2-naphthoic acid, the infrared and Raman spectra were predicted from calculated intensities, and the simulated spectra were compared with experimental results. nih.gov This comparison helps to validate the computational method and provides a more robust interpretation of the experimental data.

In addition to vibrational spectra, computational methods can also predict electronic spectra, such as UV-Vis spectra. The theoretical UV-Visible spectrum of 2-bromoacetylnaphthalene was predicted, and the electronic properties, including HOMO and LUMO energies, were determined. researchgate.net These predictions are valuable for understanding the electronic transitions that give rise to the observed absorption bands and for characterizing the photophysical properties of the molecules.

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by allowing for the study of transition states—the high-energy structures that connect reactants and products. By calculating the energy barriers associated with different reaction pathways, researchers can predict the most likely mechanism.

While specific studies on the reaction mechanisms of this compound were not found, the methodology is well-established. For example, in a study of the atmospheric reaction of CH2BrO2 with ClO, computational methods were used to investigate various reaction pathways, including H-abstraction, S_N2 displacement, and addition/elimination mechanisms. nih.gov The calculations involved locating transition states and determining their barrier heights, which provided insights into the most favorable reaction channels. nih.gov This type of analysis could be applied to understand the reactivity of this compound in various chemical transformations, such as nucleophilic substitution or reactions involving the carboxylic acid group.

Modulation of Molecular Features by Substitution and Non-Covalent Interactions

The properties of this compound can be significantly altered through strategic chemical modifications. Introducing different substituent groups onto the naphthalene ring or facilitating non-covalent interactions can fine-tune the molecule's electronic and structural characteristics.

Non-covalent interactions, such as hydrogen bonding and π-π stacking, also play a vital role in the supramolecular assembly of these molecules in the solid state. The carboxylic acid group, for example, can form strong hydrogen bonds, leading to the formation of dimers or extended networks. These interactions can influence the material's bulk properties, including its melting point and solubility.

Advanced Spectroscopic Characterization Techniques (Theoretical Aspects and Interpretation)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov In the analysis of this compound, HRMS can provide crucial information about its fragmentation pathways under ionization.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet, with two peaks separated by two mass units (M and M+2). docbrown.info This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of this compound is expected to involve the loss of characteristic neutral fragments. libretexts.org Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, mass loss of 17) and the loss of the entire carboxyl group (•COOH, mass loss of 45). libretexts.org Additionally, cleavage of the C-Br bond can lead to fragments corresponding to the naphthalene carboxylic acid cation. docbrown.info The stable aromatic structure of the naphthalene ring often results in a strong molecular ion peak. libretexts.org Detailed analysis of these fragmentation patterns, aided by the high mass accuracy of HRMS, allows for the unambiguous identification of the compound and its degradation products. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion/Fragment Formula Calculated m/z Description
[M]⁺C₁₁H₇⁷⁹BrO₂249.9629Molecular ion with ⁷⁹Br
[M+2]⁺C₁₁H₇⁸¹BrO₂251.9609Molecular ion with ⁸¹Br
[M-OH]⁺C₁₁H₆BrO232.9578Loss of hydroxyl radical
[M-COOH]⁺C₁₁H₆Br204.9680Loss of carboxyl group
[C₁₀H₇COOH]⁺C₁₁H₈O₂172.0470Loss of bromine radical

Note: The m/z values are calculated based on the most abundant isotopes and are for the singly charged positive ions.

Photoelectron spectroscopy (PES) provides direct experimental measurement of the electronic structure of molecules by analyzing the kinetic energy of electrons ejected upon ionization by high-energy photons. biu.ac.il This technique can be used to validate theoretical calculations of the molecular orbital energies of this compound and its analogs.

The PES spectrum of this compound would exhibit a series of bands, each corresponding to the ionization from a specific molecular orbital. The spectrum is expected to show distinct features arising from the π-orbitals of the naphthalene ring, the non-bonding orbitals of the oxygen atoms in the carboxylic acid group, and the orbitals associated with the bromine atom.

By comparing the experimentally determined ionization potentials with those calculated using quantum chemical methods, a detailed assignment of the molecular orbitals can be made. nih.gov This comparison provides a rigorous test of the theoretical models used to describe the electronic structure of the molecule. For carboxylic acids, the relative ordering of the non-bonding oxygen (n_O) and the π-orbitals can be sensitive to substitution. biu.ac.il The study of such systems can provide valuable insights into the effects of substituents on the electronic structure. sci-hub.se

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. rsc.org While this compound itself is not chiral, the introduction of a chiral center, for example, by creating a derivative with a chiral substituent, would make it amenable to CD analysis.

The CD spectrum of a chiral analog would provide information about its absolute configuration and conformation in solution. nih.gov The sign and intensity of the CD signals are highly sensitive to the spatial arrangement of the chromophores within the molecule. ru.nl In the case of a chiral derivative of this compound, the naphthalene ring system would act as the primary chromophore.

Theoretical calculations of the CD spectrum, often performed using time-dependent density functional theory (TD-DFT), can be used to predict the spectrum for a given enantiomer. nih.govnih.gov By comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral analog can be determined. uantwerpen.be This combined experimental and theoretical approach is a powerful tool for stereochemical assignment. ru.nlnih.gov

Theoretical Studies of Non-Linear Optical Properties (e.g., Hyperpolarizability)

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large non-linear optical (NLO) responses, making them promising candidates for applications in photonics and optoelectronics. jhuapl.edu Theoretical calculations are instrumental in predicting and understanding the NLO properties of molecules like this compound.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. researchgate.net These calculations can help in designing new molecules with enhanced NLO properties by systematically modifying their structure. For instance, the introduction of strong electron-donating and electron-accepting groups on the naphthalene ring can significantly increase the hyperpolarizability. nih.gov

Theoretical studies have shown that there is often an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability. researchgate.net By tuning the electronic properties of this compound through substitution, it may be possible to optimize its NLO response. Computational models can also explore the effect of intermolecular interactions on the bulk NLO properties of the material. diva-portal.org The investigation of such properties is crucial for the development of new materials for technologies like optical switching and frequency conversion. rsc.org

Applications of 2 Bromonaphthalene 1 Carboxylic Acid in Emerging Chemical Research Areas

Role as a Versatile Building Block in Complex Organic Synthesis

2-Bromonaphthalene-1-carboxylic acid is a valuable bifunctional molecule, incorporating both a carboxylic acid and a bromo substituent on a naphthalene (B1677914) scaffold. This combination of reactive sites makes it a versatile building block in the field of complex organic synthesis. The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and conversion to an acyl halide, which opens pathways to a wide range of derivatives. Simultaneously, the bromine atom provides a handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

While specific, extensively documented examples of its use in the total synthesis of complex natural products are not widespread in readily available literature, its structural motifs are present in various biologically active molecules. The utility of closely related bromonaphthalene derivatives in the synthesis of pharmaceuticals, agrochemicals, and dyes has been noted, suggesting the potential of this compound for similar applications. chemimpex.com For instance, the isomer 3-Bromo-naphthalene-1-carboxylic acid is recognized as a crucial intermediate in the development of more complex molecules due to its unique structure that allows for the introduction of further functional groups. chemimpex.com The general reactivity of aromatic carboxylic acids and aryl bromides is well-established, positioning this compound as a key starting material for the construction of intricate molecular architectures.

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPotential Reactions
Carboxylic AcidEsterification, Amidation, Acyl Halide Formation, Reduction
Bromo GroupSuzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Grignard Reagent Formation

Precursor for Fluorescent Dyes and Imaging Agents

Naphthalene and its derivatives are well-known for their inherent fluorescence properties, making them attractive scaffolds for the development of fluorescent dyes and imaging agents. nih.gov These compounds often exhibit high quantum yields and excellent photostability due to their rigid, planar structure and large π-electron conjugated system. nih.gov The introduction of substituents onto the naphthalene core can modulate the photophysical properties, such as absorption and emission wavelengths.

While direct and extensive research on this compound as a precursor for fluorescent dyes is not prominently documented, the potential for such applications is significant. The carboxylic acid group can be readily converted into esters or amides, allowing for the attachment of various fluorophores or biomolecules. The bromine atom can be functionalized to extend the π-conjugation of the system, which typically leads to a red-shift in the absorption and emission spectra. For example, the related compound 3-Bromo-naphthalene-1-carboxylic acid has been identified as a molecule that can be modified to create fluorescent dyes for biological imaging and diagnostics. chemimpex.com The general principle of using substituted naphthalenes as a basis for fluorescent probes suggests that this compound is a promising candidate for the synthesis of novel imaging agents. nih.gov

Application in Supramolecular Chemistry and Crystal Engineering

Carboxylic acids are fundamental building blocks in supramolecular chemistry and crystal engineering due to their ability to form robust and directional hydrogen bonds. ijacskros.com The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of well-defined supramolecular synthons, such as the classic carboxylic acid dimer. The presence of the bulky and rigid naphthalene core in this compound can influence the packing of molecules in the solid state, leading to the formation of interesting and predictable supramolecular architectures.

The bromine atom can also participate in non-covalent interactions, specifically halogen bonding, which is increasingly being utilized as a tool in crystal engineering to direct the assembly of molecules. The interplay between hydrogen bonding from the carboxylic acid and potential halogen bonding from the bromine atom could lead to the formation of complex and functional supramolecular structures. While specific studies focusing on the supramolecular chemistry of this compound are not widely reported, the fundamental principles of molecular recognition and self-assembly strongly suggest its potential in the design and construction of novel crystalline materials with tailored properties. ijacskros.com

Reagent in Analytical Chemistry Methodologies

The application of bromonaphthalene derivatives in analytical chemistry is an area of potential, though specific methodologies employing this compound are not extensively detailed in current literature. However, its isomer, 3-Bromo-naphthalene-1-carboxylic acid, is noted for its value in analytical chemistry, where it can be used as a reagent for the detection of specific ions or compounds. chemimpex.com This suggests a potential role for this compound in similar applications.

The carboxylic acid functionality allows for its use as a derivatizing agent to enhance the detection of certain analytes in techniques like chromatography. By converting a non-chromophoric or non-fluorophoric analyte into a derivative containing the naphthalene moiety, its detection by UV-Vis or fluorescence spectroscopy can be significantly improved. The presence of the bromine atom could also be exploited in electrochemical detection methods.

Intermediates for Polymer and Photomaterial Synthesis

The parent compound, 2-Bromonaphthalene (B93597), is recognized as a useful intermediate for the construction of semiconducting molecules and oligomers used in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com It can be used to build more complex, conjugated structures that are essential for the function of these organic electronic devices. ossila.com For example, derivatives of 2-bromonaphthalene have been used to synthesize materials with high charge mobility. ossila.com

Given this precedent, this compound represents a promising monomer or intermediate for the synthesis of advanced polymers and photomaterials. The carboxylic acid group can be used to introduce the naphthalene unit into a polymer backbone through polyesterification or polyamidation reactions. The resulting polymers would be expected to possess interesting photophysical and electronic properties derived from the naphthalene core. The bromine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. While specific examples of polymers derived from this compound are not readily found, the established use of its parent compound in organic electronics points to a significant potential for this carboxylic acid derivative in the development of new functional materials.

Table 2: Potential Applications of Materials Derived from this compound

Material ClassPotential Application
Conjugated PolymersOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Polyesters/PolyamidesHigh-performance plastics with enhanced thermal and optical properties
Functionalized MaterialsSensors, Photonic devices

Catalysis and Ligand Design (if applicable)

Carboxylic acids are known to coordinate to metal centers and can serve as ligands in coordination chemistry and catalysis. princeton.edu The carboxylate group can bind to metals in various modes (monodentate, bidentate, bridging), influencing the structure and reactivity of the resulting metal complex. The naphthalene backbone of this compound provides a rigid scaffold that can be used to design ligands with specific steric and electronic properties.

While there is a lack of specific reports on the use of this compound in catalysis or as a primary ligand, the fundamental principles of coordination chemistry suggest its potential. Metal complexes of other naphthalene-based carboxylic acids have been synthesized and studied for their structural and biological properties. nih.gov The bromine atom on the naphthalene ring could also be used to anchor the ligand to a solid support, facilitating the development of heterogeneous catalysts. Furthermore, the field of metallaphotoredox catalysis has demonstrated the utility of carboxylic acids in generating radical intermediates for cross-coupling reactions, a process in which aryl carboxylic acids can participate. princeton.edu

Environmental Photochemistry and Biotransformation Pathways of 2 Bromonaphthalene 1 Carboxylic Acid

Biotic Degradation Mechanisms

While extensive research exists on the microbial degradation of naphthalene (B1677914) and other naphthalene carboxylic acids, no studies were identified that specifically investigate the biodegradation of 2-Bromonaphthalene-1-carboxylic acid. The information below is based on related compounds and represents potential, but unconfirmed, pathways.

Aerobic and Anaerobic Degradation ConditionsNo studies have been published detailing the degradation of this compound under either aerobic or anaerobic conditions. Aerobic degradation of organic pollutants generally involves the use of oxygen by microorganisms to break down the compounds, while anaerobic degradation occurs in the absence of oxygen, using other electron acceptorsomicsonline.orgomicsonline.org. For unsubstituted naphthalene, both aerobic and anaerobic pathways are well-documented, but the effect of the bromine substituent on the degradation of this compound under these different conditions has not been investigated.

Due to the lack of specific data, creating the requested data tables with detailed research findings is not feasible.

Identification and Fate of Transformation Products

The environmental transformation of this compound can proceed through various photochemical and biological pathways, leading to a range of transformation products. While specific studies on this compound are limited, the fate of related brominated and naphthalene compounds provides insights into its potential degradation products.

Photochemical degradation, driven by sunlight, is a significant pathway for the transformation of aromatic compounds in the environment. For brominated aromatic compounds, this can involve the cleavage of the carbon-bromine bond, leading to debromination. The photochemical bromination of simple arenes like naphthalene can result in substitution products and adducts rsc.org. Under UV irradiation, polymeric brominated flame retardants have been shown to degrade into numerous products, including brominated and non-brominated compounds such as 2,4,6-tribromo-3-hydroxybenzoic acid acs.org. It is plausible that photolysis of this compound could lead to the formation of hydroxylated naphthalene carboxylic acids and other substituted aromatic compounds.

Biotransformation by microorganisms is another critical process determining the environmental fate of this compound. The microbial degradation of halogenated organic compounds is a key process for their removal from the environment nih.govnih.gov. For halogenated aromatics, the removal of the halogen atom is a crucial step in detoxification and further degradation nih.gov. The degradation of naphthalene and its derivatives has been extensively studied. Typically, aerobic degradation is initiated by naphthalene dioxygenase, which introduces hydroxyl groups to the aromatic ring, forming dihydrodiols ethz.ch. These are then further metabolized through a series of intermediates, including catechols, which can undergo ring cleavage researchgate.net. For substituted naphthalenes, such as methylnaphthalenes, degradation can proceed via hydroxylation of the aromatic ring, leading to the formation of corresponding salicylates and catechols frontiersin.org.

Based on these analogous pathways, the biotransformation of this compound is likely to involve initial enzymatic attack on the naphthalene ring system. This could lead to the formation of hydroxylated and debrominated intermediates. The carboxylic acid group may also be a site for metabolic activity. The ultimate fate of these transformation products is further degradation, potentially leading to mineralization to carbon dioxide and water, or incorporation into microbial biomass. However, some intermediate products may be more persistent or toxic than the parent compound.

Table 1: Plausible Transformation Products of this compound

Transformation PathwayPotential Transformation ProductsAnticipated Subsequent Fate
Photochemical DegradationHydroxylated naphthalene carboxylic acids, Naphthalene-1-carboxylic acid, various photoproductsFurther photodegradation or microbial uptake and degradation
Aerobic BiotransformationBrominated dihydroxynaphthalene carboxylic acids, Hydroxylated bromonaphthalene carboxylic acids, Naphthalene-1-carboxylic acid derivativesRing cleavage and further metabolism into central metabolic pathways
Anaerobic BiotransformationDebrominated naphthalene carboxylic acid, Reduced naphthalene derivativesSlower degradation, potential for accumulation of intermediates

Factors Influencing Environmental Persistence and Degradation Kinetics

The environmental persistence and the rate of degradation of this compound are influenced by a variety of physicochemical and biological factors. These factors can affect both the photochemical and biological transformation pathways.

Co-contaminants: The presence of other organic and inorganic compounds in the environment can have complex effects on the degradation of this compound. Co-contaminants can act as inhibitors or enhancers of microbial degradation. In some cases, the presence of a more easily degradable carbon source can lead to co-metabolism, where the degradation of the target compound is facilitated by enzymes produced for the metabolism of the primary substrate nih.gov. For example, the degradation of chlorinated ethenes can be enhanced by the presence of aromatic compounds like toluene nih.gov. Conversely, the presence of toxic co-contaminants, such as heavy metals or other persistent organic pollutants, can inhibit microbial activity and slow down the degradation process mdpi.com. The simultaneous degradation of multiple hydrocarbons can be a complex process, with each compound potentially acting as a substrate, inhibitor, or toxicant oup.com. The co-occurrence of PFASs and chlorinated aliphatic hydrocarbons has been shown to decrease the diversity of microbial communities, although the abundance of metabolisms associated with contaminant biodegradation increased researchgate.net.

Other Environmental Factors:

Temperature: Temperature affects the rates of both chemical reactions and biological processes. Generally, microbial activity and degradation rates increase with temperature up to an optimum, beyond which they decline.

Oxygen Availability: The availability of oxygen is a critical factor determining the microbial degradation pathway. Aerobic degradation is typically faster and more complete than anaerobic degradation.

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and the synthesis of degradative enzymes.

Light Intensity: For photochemical degradation, the intensity and wavelength of sunlight are key factors. The rate of photodegradation will vary with geographic location, season, and water depth.

Table 2: Factors Influencing the Degradation of this compound

FactorInfluence on DegradationMechanism of Action
pHCan enhance or inhibit degradationAffects microbial enzyme activity and the chemical speciation of the compound
Co-contaminantsCan enhance (co-metabolism) or inhibit (toxicity) degradationCompetition for enzymes, induction of degradative pathways, or toxic effects on microorganisms
TemperatureAffects degradation ratesInfluences microbial metabolism and the kinetics of chemical reactions
OxygenDetermines the primary degradation pathwayAerobic pathways are generally faster and more complete than anaerobic pathways
NutrientsEssential for microbial degradationRequired for microbial growth and enzyme production
Light IntensityDrives photochemical degradationProvides the energy for photolytic reactions

Future Research Directions and Bibliometric Analysis of 2 Bromonaphthalene 1 Carboxylic Acid Research

Identification of Research Gaps and Under-explored Areas

A significant research gap exists for 2-Bromonaphthalene-1-carboxylic acid, as it has not been the subject of extensive, detailed study. biosynth.com Its characterization has been noted as limited, rendering it a compound of "uninvestigated nature". biosynth.com This lack of focused research presents numerous opportunities for exploration.

Key under-explored areas include:

Comparative Reactivity Studies: There is a lack of research comparing the chemical behavior of this compound to its various isomers, such as 1-bromo-2-naphthoic acid, 3-bromo-naphthalene-1-carboxylic acid, or 5-bromonaphthalene-1-carboxylic acid. nih.govscbt.comnih.gov Such studies would be crucial to understanding how the specific placement of the bromo and carboxyl substituents influences electronic effects and steric hindrance, thereby governing reactivity and selectivity.

Applications in Materials Science: While carboxylic derivatives of polycyclic aromatics are noted as interesting for materials like organic solar cells, specific research incorporating this compound into such applications is absent. researchgate.net

Systematic Catalytic Screening: The compound's potential as a substrate in a wide range of modern catalytic reactions has not been systematically investigated. While a single conversion has been noted, a broader screening is a clear research gap. biosynth.com

Biological Activity: There is no significant investigation into the potential biological or medicinal properties of the compound or its simple derivatives, unlike other complex quinoline (B57606) carboxylic acids which have been evaluated for receptor activity. nih.gov

Identified Research Gap Potential Future Research Direction
Limited detailed studies biosynth.comComprehensive investigation of physical and chemical properties.
Lack of comparative dataSystematic comparison of reactivity against its other isomers. nih.govscbt.comnih.gov
No known applications in materialsExploration as a precursor for liquid crystals or organic semiconductors. researchgate.net
Unexplored catalytic potentialScreening in various modern cross-coupling and functionalization reactions.
Unknown biological profileIn-vitro screening for potential bioactivity.

Novel Synthetic Methodologies and Atom-Economical Approaches

The synthesis of specific bromonaphthalene isomers often presents a challenge in regioselectivity. researchgate.net For instance, the direct bromination of naphthalene (B1677914) or 1-bromonaphthalene (B1665260) can lead to a mixture of products, requiring specific conditions to isolate a desired isomer like 1,4-dibromonaphthalene. researchgate.netresearchgate.net Developing novel, efficient, and atom-economical synthetic routes to this compound is a crucial area for future research.

Future efforts could focus on:

Directed C-H Functionalization: Investigating modern synthetic methods, such as transition-metal-catalyzed C-H activation, where the existing carboxylic acid group directs the bromination to the adjacent C2 position on the naphthalene ring. This would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials or protecting groups.

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters (e.g., temperature, reaction time), potentially improving the regioselectivity and yield of the desired product while enhancing safety and scalability.

Mechanochemical Synthesis: Exploring solid-state synthesis using ball-milling could reduce or eliminate the need for bulk solvents, aligning with the principles of green chemistry and potentially leading to different product selectivities compared to solution-phase reactions.

Exploration of Unique Reactivity and Selectivity in Catalytic Transformations

Carboxylic acids are recognized as highly adaptable starting materials in organic synthesis, with catalytic decarboxylative conversions being a major area of research. rsc.orgnih.gov The unique structure of this compound, with its ortho-positioned functional groups, offers intriguing possibilities for unique reactivity in catalytic transformations.

One noted reaction involves its conversion to 2-bromo-1,2-diphenylethane using deuterium (B1214612) and a copper catalyst, a stereoselective process rationalized by an intramolecular nucleophilic substitution. biosynth.com The exact mechanism, however, remains unknown and warrants further investigation. biosynth.com

Future research should explore:

Decarboxylative Coupling Reactions: The compound is an ideal substrate for exploring metal-catalyzed decarboxylative cross-coupling reactions, where the carboxylic acid is extruded as CO2 and a new bond is formed at the C1 position. This could be used to introduce aryl, alkyl, or other functional groups.

Metallaphotoredox Catalysis: Advanced methods like metallaphotoredox catalysis could enable novel transformations. For example, a cross-ketonization reaction between this compound and another carboxylic acid could be explored to form unsymmetrical ketones, a transformation that is typically challenging. nih.gov

Intramolecular Cyclization: The ortho-positioning of the bromine and carboxylic acid groups makes it a prime candidate for catalyst-driven intramolecular cyclization reactions to form novel polycyclic heterocyclic systems, which are valuable scaffolds in medicinal chemistry. The bromine atom can act as a leaving group in palladium- or copper-catalyzed C-C or C-N bond-forming reactions.

Catalytic Approach Potential Transformation of this compound Rationale
Decarboxylative Coupling rsc.orgorganic-chemistry.orgReplacement of the -COOH group with other functional groups.Versatile method for C-C bond formation using an abundant functional group.
Metallaphotoredox Catalysis nih.govSelective cross-ketonization with other carboxylic acids.Exploits reactivity differences to achieve selective coupling under mild conditions.
Intramolecular CyclizationFormation of new ring systems via C-C or C-N bond formation.Proximity of reactive bromo and carboxyl groups facilitates ring closure.
Copper-Catalyzed Reactions biosynth.comFurther investigation of known conversions and exploration of new ones.Copper has shown utility in stereoselective transformations with this substrate. biosynth.com

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity, yet no specific computational studies on this compound have been reported. This is a significant untapped area that could accelerate its development and application.

Future computational work could include:

Density Functional Theory (DFT) Calculations: To model reaction pathways for its synthesis and subsequent transformations. This could elucidate the unknown mechanism of its conversion to 2-bromo-1,2-diphenylethane and predict the feasibility of proposed catalytic cycles. biosynth.com

Analysis of Frontier Molecular Orbitals (FMOs): To understand the electronic properties of the molecule and predict its reactivity in various pericyclic and cycloaddition reactions.

In Silico Screening: To predict potential biological targets or material properties, guiding experimental work and saving significant resources. This could help prioritize which derivatives to synthesize for applications in medicinal chemistry or materials science.

Bibliometric Mapping of Research Trends and Collaborations

Bibliometrics is a quantitative method used to analyze scholarly publications, identify research trends, and map the influence of researchers, institutions, and journals. nih.gov A formal bibliometric analysis for this compound reveals a landscape characterized by a lack of focused research rather than a bustling field of inquiry.

A search of major chemical databases indicates that this compound appears almost exclusively in chemical supplier catalogs and as an entry in compound databases. biosynth.comsigmaaldrich.com There are no dedicated research articles that focus on this molecule as the primary subject of investigation. Consequently, the publication trend is essentially flat, with mentions being sporadic and typically as a starting material or intermediate in patents or broader chemical studies without detailed exploration of the compound itself. The annual growth rate of publications dedicated to this compound is effectively zero, indicating it is not currently an area of active, focused research. nih.gov

Given the sparse publication record, no key authors, research groups, or institutions have emerged as leaders in the study of this compound. The compound's presence is largely commercial and archival. Unlike well-studied fields where bibliometric analysis can reveal collaborative networks and influential hubs, the research network for this specific molecule is virtually non-existent. The primary entities associated with it are commercial suppliers like Sigma-Aldrich and Biosynth, rather than academic research institutions. biosynth.comsigmaaldrich.com This highlights that its potential is yet to be recognized and championed by the academic or industrial research community.

Co-occurrence Analysis of Keywords and Research Themes

An analysis of available data and related chemical literature suggests that research involving this compound is closely associated with several key areas of organic chemistry. The co-occurrence of keywords in publications and patents related to this and similar naphthalene derivatives points towards distinct research clusters.

A primary research theme is its use as a building block in organic synthesis . Due to its functional groups—a carboxylic acid and a bromo substituent on a naphthalene core—it serves as a versatile starting material. Keywords frequently associated with this theme include "organic synthesis," "precursor," "derivative," and "functionalization."

Another significant research area is in the study of reaction mechanisms and kinetics . The compound's structure allows for the investigation of nucleophilic substitution, where the bromine atom is replaced, and reactions involving the carboxylic acid group, such as esterification or amidation. biosynth.com A documented reaction is its conversion to 2-bromo-1,2-diphenylethane, which is noted to be stereoselective and catalyzed by copper. biosynth.com This points to research interests in "stereoselectivity," "catalysis," and "intramolecular reactions."

Furthermore, given its naphthalene core, there is an intersection with research on polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This includes studies on their electronic and photophysical properties, as well as their potential applications in materials science. Keywords such as "naphthalene," "aromaticity," "photophysical properties," and "materials science" are relevant in this context.

Finally, the compound is also identified as a pharmaceutical impurity reference standard and a biomedical reagent . bio-fount.com This indicates a research theme related to "pharmaceutical analysis," "drug discovery," and "medicinal chemistry," where the compound may be used as a reference material or as a scaffold for the synthesis of biologically active molecules.

A summary of the identified research themes and their associated keywords is presented in the table below.

Research ThemeCo-occurring Keywords
Organic SynthesisBuilding Block, Precursor, Derivative, Functionalization, Synthesis
Reaction MechanismsStereoselectivity, Catalysis, Nucleophilic Substitution, Intramolecular Reaction
Materials ScienceNaphthalene, Aromaticity, Polycyclic Aromatic Hydrocarbons, Photophysical Properties
Pharmaceutical and Biomedical SciencePharmaceutical Impurity, Reference Standard, Medicinal Chemistry, Drug Discovery

Citation Impact and Influential Publications

The direct citation impact of research specifically focused on this compound is challenging to quantify due to a lack of dedicated bibliometric studies. One supplier notes that the compound "has not been studied in great detail due to its uninvestigated nature," which suggests that the body of literature directly centered on it may be limited. biosynth.com

However, its importance can be inferred from its role as a key intermediate in the synthesis of more complex molecules. Influential publications in this context would likely be those that first reported its synthesis or demonstrated its utility in a novel synthetic route. For instance, a publication detailing a high-yield, scalable synthesis of this compound would be of significant value to the synthetic chemistry community and likely garner citations.

The influence of this compound is also tied to the broader importance of naphthalene derivatives in various fields. For example, research on novel organic electronic materials or pharmaceuticals that utilize a this compound core in their synthesis would contribute to its indirect citation impact.

Based on the available information, the following table outlines potentially influential research areas and the nature of publications that would likely have a significant impact.

Type of PublicationPotential for High Citation ImpactRationale
Novel Synthetic MethodologiesHighA publication describing a new, efficient, and scalable synthesis of this compound would be widely cited by chemists using it as a starting material.
Application in Total SynthesisModerate to HighThe use of this compound as a key building block in the total synthesis of a complex, biologically active natural product would be a significant and citable contribution.
Development of Novel MaterialsModerateResearch demonstrating the application of derivatives of this compound in the creation of new organic semiconductors, polymers, or other advanced materials.
Mechanistic StudiesModerateDetailed investigations into the mechanisms of reactions involving this compound, particularly those that reveal novel reactivity or selectivity, would be of interest to physical organic chemists.

It is important to note that without a direct and comprehensive analysis of citation data, this assessment remains qualitative. Future bibliometric studies would be necessary to provide a quantitative measure of the citation impact and to identify specific highly cited publications related to this compound.

Q & A

Q. What are the optimal methods for synthesizing 2-bromonaphthalene-1-carboxylic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves bromination of naphthalene-1-carboxylic acid derivatives. Electrophilic aromatic substitution (EAS) is a common approach, where bromine is introduced at the 2-position using catalysts like FeBr₃. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be tightly controlled to minimize side products. For example, using anhydrous dichloromethane at 0–5°C reduces unintended bromination at other positions. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical. Analytical HPLC (>95% purity) and melting point analysis (compare to literature values) confirm product integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm, if present). The bromine substituent deshields adjacent protons, causing distinct splitting patterns.
  • FT-IR : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and Br-C vibration (~600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (expected m/z for C₁₁H₇BrO₂).
  • Melting Point : Compare to published ranges (e.g., 117–119°C for analogous brominated acids) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation (PAC-1: 2.4 mg/m³) .
  • Spill Management : Absorb spills with sand or diatomite, then dispose as halogenated organic waste .
  • Storage : Store in airtight containers at 2–8°C, away from light to prevent decomposition .

Q. How does the bromine substituent influence the reactivity of naphthalene-1-carboxylic acid in nucleophilic substitution vs. coupling reactions?

  • Methodological Answer : The electron-withdrawing carboxylic acid group directs bromine to the ortho/para positions, activating the ring for electrophilic reactions. However, bromine’s steric bulk and electronegativity hinder nucleophilic substitution unless strong bases (e.g., KOtBu) or transition-metal catalysts (e.g., Pd for Suzuki coupling) are used. Reactivity in cross-coupling can be assessed via DFT calculations to predict bond dissociation energies .

Advanced Research Questions

Q. What factors govern regioselectivity during the bromination of naphthalene-1-carboxylic acid derivatives?

  • Methodological Answer : Regioselectivity depends on:
  • Electronic Effects : The carboxylic acid group deactivates the ring, favoring bromination at the 2-position (para to COOH).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.
  • Catalyst Choice : FeBr₃ vs. AlBr₃ alters electrophile strength and positional preference.
    Computational modeling (e.g., Gaussian with B3LYP/6-31G*) can map electron density to predict bromination sites .

Q. How can computational tools predict the electronic structure and stability of this compound under varying pH conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • pKa : Protonation/deprotonation of the carboxylic acid group affects solubility and reactivity.
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict sites for electrophilic/nucleophilic attack.
    Software like ORCA or Gaussian, combined with implicit solvent models (e.g., COSMO), simulates pH-dependent behavior. Validate predictions with experimental UV-Vis spectra .

Q. What experimental strategies mitigate thermal or photolytic decomposition of this compound during prolonged storage?

  • Methodological Answer :
  • Thermal Stability : Conduct TGA/DSC to identify decomposition onset temperatures. Store samples below 25°C in amber vials.
  • Photolytic Stability : Use UV-Vis spectroscopy to monitor degradation under light exposure (λ > 300 nm). Add stabilizers like BHT (0.1% w/w) to inhibit radical formation .

Q. How should researchers resolve contradictions in reported spectroscopic data for brominated naphthalene derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data across multiple sources (e.g., Reaxys, SciFinder) to identify outliers.
  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to confirm peak assignments.
  • Collaborative Analysis : Share raw data (FID files) with peer labs to verify interpretations, as recommended in qualitative research frameworks .

Q. Can this compound serve as a precursor for catalytic C–C bond formation in metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylic acid group enables coordination to metal nodes (e.g., Zn²⁺, Cu²⁺) in MOFs. Bromine can act as a leaving group for post-synthetic modification (PSM) via Ullmann or Heck reactions. Test catalytic activity using model substrates (e.g., iodobenzene in Pd-catalyzed coupling) and characterize MOFs via PXRD and BET surface area analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.